1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid is a heterocyclic compound characterized by a piperidine ring substituted with a cyano group and a fluorophenyl moiety. This compound is of significant interest in organic chemistry and medicinal research due to its unique structural features and potential biological activities. It is classified under piperidine derivatives, which are known for their diverse applications in pharmaceuticals and agrochemicals.
The compound is synthesized through various chemical processes, often involving the introduction of cyano and fluorophenyl groups into the piperidine framework. It is commercially available from suppliers like American Elements and VWR, which provide detailed specifications regarding its chemical properties and safety information .
1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid falls under the category of organic compounds, specifically heterocycles, due to the presence of nitrogen in the ring structure. Its classification can be further refined to include:
The synthesis of 1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid typically involves several key steps:
The synthesis may utilize various reagents and solvents, with reaction conditions optimized for yield and purity. Techniques such as microwave-assisted synthesis or continuous flow methods may also be employed to enhance efficiency.
The molecular formula of 1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid is , with a molecular weight of approximately 248.26 g/mol . The structural representation includes:
1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid can undergo various chemical reactions:
Reagents commonly used include:
The mechanism of action for 1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid primarily relates to its interactions within biological systems:
1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid has diverse applications across various fields:
The strategic disconnection of 1-(4-cyano-2-fluorophenyl)piperidine-4-carboxylic acid (C₁₃H₁₃FN₂O₂, MW 248.25) reveals two primary synthons: the piperidine-4-carboxylic acid core and the 4-cyano-2-fluorobenzene electrophile. The carboxylic acid moiety (SMILES: C1CN(CCC1C(=O)O) serves as the fundamental building block for constructing the piperidine ring system, while the 4-cyano-2-fluorophenyl unit (SMILES: FC1=CC(=CC=C1C#N) provides the aromatic electrophile for N-alkylation. Commercial availability of piperidine-4-carboxylic acid derivatives (e.g., ethyl esters) facilitates late-stage functionalization, as evidenced by their use in synthesizing structurally complex analogs like ethyl 1-[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate [8].
A robust retrosynthetic pathway employs Boc-protected piperidine-4-carboxylic acid to prevent unwanted nucleophilic reactions at the nitrogen during coupling steps. Quantitative deprotection post-alkylation yields the secondary amine, which readily undergoes nucleophilic aromatic substitution (SNAr) with 4-chloro-3-fluorobenzonitrile or related aryl halides. This approach capitalizes on the activating effect of the ortho-fluorine atom, which significantly enhances the electrophilicity of the aromatic system toward displacement by piperidine nitrogen [2] [9]. Alternative routes involve palladium-catalyzed Buchwald-Hartwig amination of 4-bromo-2-fluorobenzonitrile with piperidine derivatives, though this method requires specialized catalysts and rigorous exclusion of moisture/oxygen [8].
Table 1: Retrosynthetic Disconnection Strategies for Target Compound
Disconnection Site | Synthons Generated | Key Advantages | Limitations |
---|---|---|---|
N-Aryl bond | Piperidine-4-carboxylic acid + 4-chloro-3-fluorobenzonitrile | Simple SNAr reaction; commercial starting materials | Requires ortho-fluorine activation |
Carboxylic acid group | Ethyl piperidine-4-carboxylate + aryl electrophile | Ester protects acid during synthesis | Additional hydrolysis step required |
Piperidine ring | Pyridine hydrogenation precursors | Access to stereoselective routes | Requires specialized catalysts |
The cyano group's electron-withdrawing nature significantly enhances the reactivity of adjacent halogen atoms in SNAr reactions. Catalytic methodologies leverage this property for efficient coupling with piperidine nucleophiles. Palladium-based systems (e.g., Pd(OAc)₂/XPhos) enable coupling with less reactive aryl chlorides at moderate temperatures (80–100°C), achieving >85% yield in model reactions with piperidine [8]. These catalysts operate through a standard catalytic cycle: oxidative addition of aryl halide to Pd(0), coordination of piperidine, and reductive elimination to form the C–N bond.
Copper(I) catalysis (CuI/diamine ligands) offers a lower-cost alternative for aryl bromides and iodides, though reaction times increase substantially (24–48 hours). Recent advances demonstrate that microwave-assisted Cu-catalyzed amination reduces this to 2–4 hours while maintaining yields >80% [8]. Crucially, the ortho-fluorine substituent provides a dual advantage: accelerating SNAr kinetics and directing metal catalysts via coordination effects. This regioselectivity prevents isomeric contamination when using meta-substituted aryl halides like 4-chloro-3-fluorobenzonitrile [9].
Table 2: Catalytic Systems for Cyano-Fluorophenyl Functionalization
Catalyst System | Conditions | Yield Range | Reaction Time | Key Applications |
---|---|---|---|---|
Pd(OAc)₂/XPhos | K₃PO₄, toluene, 100°C | 85–92% | 12–18 h | Aryl chlorides; complex piperidines |
CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine | K₃PO₄, dioxane, 110°C | 75–85% | 24–48 h | Low-cost option for aryl bromides |
CuI/ethylene glycol (microwave) | K₂CO₃, DMF, 150°C | 80–88% | 2–4 h | Rapid synthesis; high-throughput screening |
Solvent polarity critically influences both reaction kinetics and crystallinity of the final product. Polar aprotic solvents (DMF, NMP) facilitate SNAr reactions by solubilizing inorganic bases (K₂CO₃, Cs₂CO₃) and enhancing nucleophilicity of the piperidine nitrogen. However, DMF poses challenges during aqueous workup due to high boiling point (153°C), necessitating extraction with ethyl acetate/water mixtures [8]. Alternative solvents like acetonitrile enable easier removal but require phase-transfer catalysts (TBAB) to maintain acceptable reaction rates at 82°C.
Cyclocondensation reactions forming the piperidine ring demand strict temperature control to suppress racemization and by-products. Model studies show that maintaining the reaction mixture at 0–5°C during imine formation—followed by gradual warming to 25°C—improves diastereoselectivity by >20% compared to ambient temperature processes [1]. Concentration optimization (0.3–0.5 M) prevents dimerization side reactions, particularly in ester-enolate cyclizations. Post-reaction, anti-solvent crystallization (e.g., water addition to ethanol solution) yields high-purity (>98%) product with consistent polymorphic form, as confirmed by XRD analysis [1] [8].
Table 3: Solvent Optimization for Key Synthetic Steps
Reaction Step | Optimal Solvent | Temperature | Concentration | Yield Improvement vs. Standard |
---|---|---|---|---|
SNAr coupling | NMP | 90°C | 0.4 M | +12% vs. toluene |
Ester hydrolysis | Ethanol/water (4:1) | 80°C | 0.5 M | +8% vs. THF/water |
Cyclocondensation | THF | 0°C → 25°C | 0.3 M | +15% diastereoselectivity |
Final crystallization | Ethanol/water (1:3) | 0–5°C | 0.1 M | Polymorph control; >99.5% purity |
While the target compound lacks chiral centers, precursor stereochemistry influences crystallization behavior and bioavailability. Catalytic asymmetric hydrogenation of Δ¹-piperideine derivatives using Ir(I)/P,N-ligand systems achieves enantiomeric excess (ee) >95% for 2- and 3-substituted piperidines [6]. For unsubstituted rings, dynamic kinetic resolution during salt formation with chiral acids (L-tartaric acid, dibenzoyl-D-tartaric acid) provides enantiopure intermediates. This approach proves essential in synthesizing stereochemically defined analogs like cis-3-fluoropiperidines, where fluorine axial preference impacts biological activity [6].
Conformational locking via N-Boc protection during ring formation suppresses epimerization at C2/C6 positions. X-ray crystallography confirms that the Boc group imposes a chair conformation with equatorial carboxylate, facilitating stereoselective functionalization [1]. Post-synthesis, chiral HPLC using immobilized amylose-based columns resolves enantiomers when required for structure-activity studies. These methods collectively enable access to enantiopure intermediates crucial for structure-activity relationship (SAR) studies of derived pharmaceuticals [7].
Solvent reduction strategies significantly improve the E-factor (kg waste/kg product) for this compound. Microwave-assisted synthesis reduces reaction times by 60–80% while lowering energy consumption, as demonstrated in Cu-catalyzed amination protocols where yields remain constant (82–85%) despite 4-fold decreased duration [8]. Aqueous reaction media prove viable for SNAr steps when using phase-transfer catalysts like Aliquat 336, eliminating halogenated solvents without compromising yield (78% vs. 82% in DMF) [1].
Catalyst recycling enhances sustainability, particularly for palladium systems. Immobilized Pd nanoparticles on magnetic Fe₃O₄@SiO₂ supports enable >5 reuse cycles with <0.5 ppm metal leaching—confirmed by ICP-MS analysis of final products [8]. Waste-minimized purification via antisolvent crystallization from ethanol/water reduces reliance on chromatography, cutting organic solvent use by >30 L/kg product. These approaches collectively align with ACS Green Chemistry Principles, reducing environmental impact while maintaining synthetic efficiency [1] [8].
Table 4: Green Chemistry Metrics for Synthetic Approaches
Parameter | Traditional Process | Optimized Green Process | Improvement |
---|---|---|---|
PMI (Process Mass Intensity) | 120 | 45 | 62.5% reduction |
Energy consumption | 900 kWh/kg | 220 kWh/kg | 75.6% reduction |
Hazardous solvent volume | 85 L/kg | 12 L/kg | 85.9% reduction |
Catalyst reuse | Not applicable | 5 cycles | Eliminates waste |
E-factor | 86 | 32 | 62.8% reduction |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3